molecular formula C13H10FNO2 B8599780 Methyl 2-(4-fluorophenyl)pyridine-4-carboxylate CAS No. 914397-27-6

Methyl 2-(4-fluorophenyl)pyridine-4-carboxylate

Cat. No. B8599780
Key on ui cas rn: 914397-27-6
M. Wt: 231.22 g/mol
InChI Key: ASFKHIGXKXAOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906522B2

Procedure details

Methyl 2-(4-fluorophenyl)isonicotinate (278 mg, 1.20 mmol) was dissolved in methanol (2 mL) and the solution was added with 2 mol/L aqueous sodium hydroxide solution (2 mL, 4.0 mmol), followed by stirring at room temperature overnight. The solvent was evaporated under reduced pressure and the obtained reaction mixture was dissolved in water. The solution was washed with ethyl acetate, then was added with 1 mol/L hydrochloric acid, and the obtained crystal was collected by filtration to obtain 2-(4-fluorophenyl)isonicotinic acid (134 mg, 51%).
Quantity
278 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([CH:15]=[CH:16][N:17]=2)[C:11]([O:13]C)=[O:12])=[CH:4][CH:3]=1.[OH-].[Na+]>CO.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:9]=[C:10]([CH:15]=[CH:16][N:17]=2)[C:11]([OH:13])=[O:12])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
278 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1C=C(C(=O)OC)C=CN1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
WASH
Type
WASH
Details
The solution was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
was added with 1 mol/L hydrochloric acid
FILTRATION
Type
FILTRATION
Details
the obtained crystal was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C=C(C(=O)O)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 134 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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